molecular formula C9H9Br2NO3S B12574323 N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide

N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide

Cat. No.: B12574323
M. Wt: 371.05 g/mol
InChI Key: SJWZWLKEJJIOQK-UHFFFAOYSA-N
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Description

N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C9H9Br2NO3S It is known for its unique structure, which includes a dibromoacetyl group attached to a phenyl ring, further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide typically involves the bromination of an aryl ketone followed by the introduction of the methanesulfonamide group. One common method starts with the synthesis of N-(4-acetylphenyl)methanesulfonamide from 4-aminoacetophenone. This intermediate is then brominated to obtain N-(4-(2-bromoacetyl)phenyl)methanesulfonamide . Further bromination yields the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for the bromination steps.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Solvents: Common solvents include ethanol and dichloromethane.

Major Products Formed

    N-(4-(2-bromoacetyl)phenyl)methanesulfonamide: An intermediate in the synthesis.

    N-(4-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide: A product of reduction reactions.

Scientific Research Applications

N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide involves its interaction with various molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to antimicrobial and anticancer effects. The dibromoacetyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Properties

Molecular Formula

C9H9Br2NO3S

Molecular Weight

371.05 g/mol

IUPAC Name

N-[4-(2,2-dibromoacetyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H9Br2NO3S/c1-16(14,15)12-7-4-2-6(3-5-7)8(13)9(10)11/h2-5,9,12H,1H3

InChI Key

SJWZWLKEJJIOQK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

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